9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 32873-14-6
VCID: VC18522861
InChI: InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2
SMILES:
Molecular Formula: C27H26N2O6
Molecular Weight: 474.5 g/mol

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-

CAS No.: 32873-14-6

Cat. No.: VC18522861

Molecular Formula: C27H26N2O6

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- - 32873-14-6

Specification

CAS No. 32873-14-6
Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
IUPAC Name 6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate
Standard InChI InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2
Standard InChI Key LNGCJIMMQCMQFL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate, reflects its intricate structure. The anthracenedione core (a tricyclic aromatic system with ketone groups at positions 9 and 10) is substituted with:

  • An amino group at position 1,

  • A hydroxy group at position 4,

  • A hexyloxy chain at position 2, which is further esterified with a 2-aminobenzoyl moiety.

This arrangement confers both hydrophilicity (via polar groups) and lipophilicity (via the hexyl chain), influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.32873-14-6
Molecular FormulaC₂₇H₂₆N₂O₆
Molecular Weight474.5 g/mol
IUPAC Name6-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate

Physicochemical Properties

Anthraquinone derivatives like this compound are typically crystalline solids with limited water solubility but enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures . The presence of multiple hydrogen-bond donors (two amino, one hydroxy) and acceptors (ketones, ester) suggests potential for forming stable crystalline structures or supramolecular aggregates.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step functionalization of the anthracenedione core:

  • Core Modification: Introduction of amino and hydroxy groups via electrophilic substitution or reduction reactions.

  • Side-Chain Attachment:

    • Coupling of a hexyloxy chain to position 2 using nucleophilic aromatic substitution.

    • Esterification with 2-aminobenzoic acid via Steglich or Mitsunobu reactions.

Industrial anthraquinone synthesis methods, such as Friedel-Crafts acylation or Diels-Alder reactions, may inform scalable production strategies .

Table 2: Comparison of Anthraquinone Synthesis Methods

MethodReactantsKey StepsYield Considerations
Anthracene OxidationAnthracene, Cr(VI) oxidantsDirect oxidation to 9,10-AQHigh purity, but toxic byproducts
Friedel-CraftsBenzene, phthalic anhydrideAcylation followed by cyclizationSuitable for substituted AQs
Diels-AlderNaphthoquinone, butadiene[4+2] cycloaddition, oxidationHigh regioselectivity

Reactivity Profile

The compound participates in reactions typical of anthraquinones:

  • Reduction: Conversion to anthrone or dihydroanthraquinone under catalytic hydrogenation .

  • Sulfonation: Formation of sulfonic acid derivatives at position 1, enhancing water solubility .

  • Nucleophilic Substitution: Reactivity at the amino and hydroxy groups for further derivatization.

Biological Activities and Mechanisms

Table 3: Cytotoxicity of Selected Anthracenedione Derivatives

CompoundKB IC₅₀ (μM)KBv200 IC₅₀ (μM)Mechanism
9,10-Anthracenedione...3.173.21Mitochondrial apoptosis
Adriamycin0.17.0DNA intercalation

Antimicrobial and Antiviral Effects

Amino-anthracenediones exhibit broad-spectrum activity:

  • Antibacterial: Efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains.

  • Antiviral: Inhibition of HIV-1 replication via reverse transcriptase or protease interference.

Applications in Research and Industry

Pharmaceutical Development

  • Anticancer Agents: Lead candidate for overcoming multidrug resistance .

  • Antimicrobial Coatings: Functionalization of medical devices to prevent infections.

Future Research Directions

  • Synthetic Optimization: Develop greener synthesis routes to minimize toxic byproducts.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships: Explore modifications to enhance selectivity and potency.

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